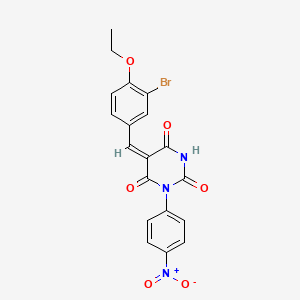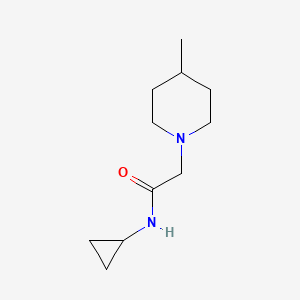
2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile, also known as MPMPA, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in cells. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. In addition, this compound has been found to bind to certain receptors in cells, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application and context. In materials science, this compound has been found to exhibit liquid crystalline behavior, which is important for the development of functional materials. In organic electronics, this compound has been shown to improve the efficiency and stability of OLEDs and OPVs. In medicinal chemistry, this compound has been found to have anticancer activity, as well as potential activity against other diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of 2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile is its versatility as a building block for the synthesis of functional materials and drug candidates. This compound can be easily modified to introduce different functional groups and improve its properties for specific applications. However, one limitation of this compound is its relatively low solubility in common organic solvents, which can make it difficult to work with in some lab experiments.
未来方向
There are several future directions for research on 2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile. One direction is the development of new functional materials based on this compound, such as liquid crystals and polymers with improved properties for use in electronic and optical devices. Another direction is the exploration of this compound as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
合成方法
The synthesis of 2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile involves the reaction of 3-methylbenzaldehyde with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a base, followed by the addition of acrylonitrile. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography.
科学研究应用
2-(3-methylphenyl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile has been studied for its potential applications in various fields, including materials science, organic electronics, and medicinal chemistry. In materials science, this compound has been used as a building block for the synthesis of functional materials such as liquid crystals and polymers. In organic electronics, this compound has been investigated as a potential electron transport material for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In medicinal chemistry, this compound has been evaluated for its potential as a drug candidate for the treatment of cancer and other diseases.
属性
IUPAC Name |
(E)-2-(3-methylphenyl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-12-5-3-6-13(9-12)14(11-16)10-15-7-4-8-17(15)2/h3-10H,1-2H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURXGSIRWVVYEJ-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC2=CC=CN2C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=C\C2=CC=CN2C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopropyl-1'-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5343360.png)
![(3S*,4R*)-1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5343362.png)
![3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5343367.png)
![3-{5-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5343369.png)

![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343385.png)


![1-methyl-1'-{[2-(methylamino)pyridin-3-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5343393.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5343406.png)
![2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-isopropoxyphenyl)-2-propen-1-one](/img/structure/B5343408.png)
![5-[(3-methoxyphenoxy)methyl]-N-[(2S)-pyrrolidin-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5343426.png)
![[3-(2,4-difluorobenzyl)-1-quinoxalin-2-ylpiperidin-3-yl]methanol](/img/structure/B5343437.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5343448.png)